

Application Notes: Ro 31-8220 for In Vitro Protein Kinase C Inhibition

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Compound of Interest

Compound Name: Ro 31-8220

Cat. No.: B1662845

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Introduction

Ro 31-8220 is a potent, cell-permeable, and reversible inhibitor of Protein Kinase C (PKC) that acts as an ATP-competitive inhibitor.[1][2] It is a member of the bisindolylmaleimide class of compounds and exhibits high affinity for the catalytic domain of most PKC isozymes.[2][3] These application notes provide a comprehensive overview of the effective concentrations of **Ro 31-8220** for in vitro PKC inhibition, a detailed protocol for its use in kinase assays, and visual representations of the relevant signaling pathway and experimental workflow. While **Ro 31-8220** is a powerful tool for studying PKC-mediated signaling, it is important to note its off-target effects on other kinases, which should be considered when interpreting experimental results.[4][5]

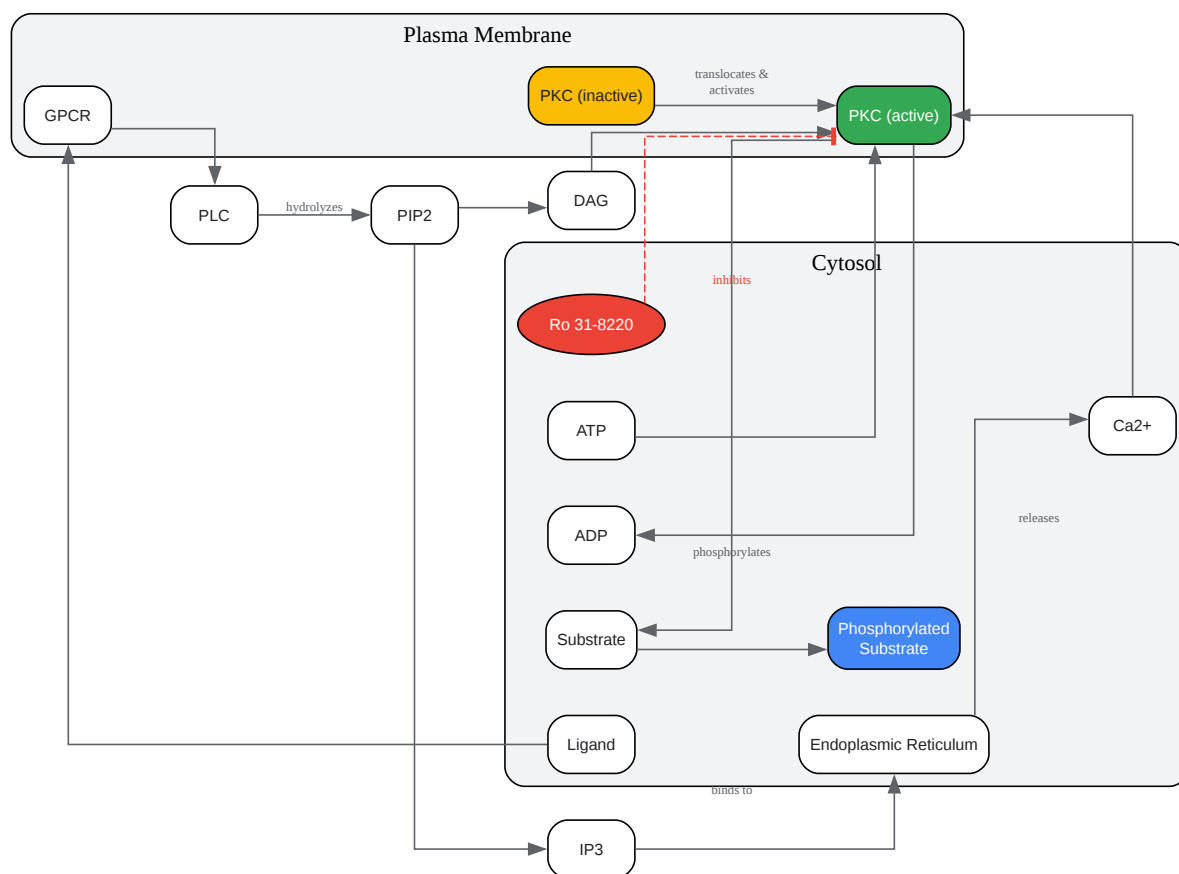
Data Presentation: Ro 31-8220 Inhibitory Potency

The inhibitory activity of **Ro 31-8220** has been characterized against a panel of PKC isozymes and other kinases. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below to facilitate experimental design and data interpretation. It is noteworthy that the IC₅₀ values can be influenced by the ATP concentration in the assay.[6]

Target Kinase	IC50 (nM)	Notes
PKC Isozymes		
PKC α	5 - 33	[1][4][5]
PKC β I	24	[4][5][7]
PKC β II	14	[4][5][7]
PKC γ	27	[4][5][7]
PKC ϵ	8 - 24	[4][5][7]
Rat Brain PKC	~20 - 23	[1][4][7]
Other Kinases (Off-Target Effects)		
MAPKAP-K1b	3	[4][5]
MSK1	8	[4][5]
S6K1	15	[4][5]
GSK3 β	38	[4][5]
RSK1	200	[8]
RSK2	36	[8]
RSK3	5	[8]

Signaling Pathway and Inhibition Mechanism

Protein Kinase C is a family of serine/threonine kinases that play crucial roles in various cellular signaling pathways, including cell proliferation, differentiation, and apoptosis. The activation of conventional PKC isozymes is typically initiated by the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), generating diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 triggers the release of intracellular calcium (Ca²⁺), which, along with DAG, recruits PKC to the cell membrane and activates it. **Ro 31-8220** inhibits PKC by competing with ATP for binding to the kinase domain, thereby preventing the phosphorylation of downstream substrates.



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Caption: PKC signaling pathway and **Ro 31-8220** inhibition.

Experimental Protocols

In Vitro PKC Kinase Assay Protocol

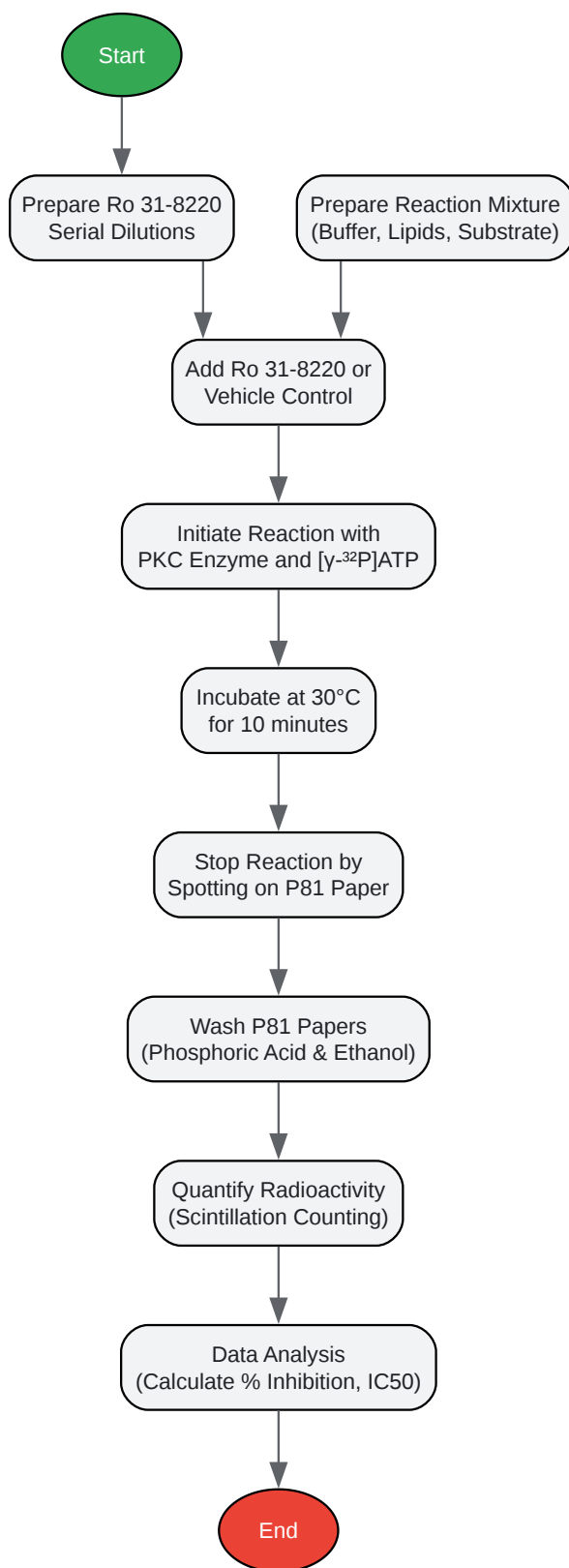
This protocol outlines a general method for determining the inhibitory effect of **Ro 31-8220** on PKC activity in vitro using a radioactive assay. The principle involves measuring the incorporation of radiolabeled phosphate from [γ - ^{32}P]ATP into a specific PKC substrate peptide.

Materials:

- Purified, active PKC isozyme
- **Ro 31-8220** (stock solution in DMSO)
- PKC substrate peptide (e.g., a synthetic peptide resembling the PKC- γ pseudosubstrate site) [\[7\]](#)
- [γ - ^{32}P]ATP
- Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl_2 , 0.6 mM CaCl_2 , 1 mM DTT, 2 mM EDTA, 0.02% (w/v) Triton X-100 [\[7\]](#)
- Lipid Activator Mix: 1.25 mg/mL phosphatidylserine and 1.25 ng/mL phorbol 12-myristate 13-acetate (PMA) in assay buffer [\[7\]](#)
- P81 phosphocellulose paper
- 75 mM orthophosphoric acid
- Ethanol
- Scintillation counter and vials
- Microcentrifuge tubes
- Pipettes and tips
- Incubator (30°C)

Procedure:

- **Prepare Ro 31-8220 Dilutions:** Prepare a serial dilution of **Ro 31-8220** in the assay buffer. The final concentration in the assay will typically range from nanomolar to micromolar. Remember to include a DMSO vehicle control.
- **Prepare Reaction Mixture:** In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, lipid activator mix, and the PKC substrate peptide (final concentration typically 0.2 mg/mL).[\[7\]](#)
- **Add Inhibitor:** Add the diluted **Ro 31-8220** or vehicle control to the reaction mixture.
- **Initiate Reaction:** Start the kinase reaction by adding the purified PKC enzyme (final concentration ~2.5 m-units) and [γ - 32 P]ATP (final concentration ~10 μ M).[\[7\]](#)
- **Incubation:** Incubate the reaction mixture at 30°C for 10 minutes.[\[7\]](#)
- **Stop Reaction:** Terminate the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper.[\[7\]](#)
- **Washing:** Extensively wash the P81 papers in 75 mM orthophosphoric acid to remove unincorporated [γ - 32 P]ATP. Follow with an ethanol wash.[\[7\]](#)
- **Quantification:** Dry the P81 papers and measure the incorporated radioactivity using a scintillation counter.
- **Data Analysis:** Calculate the percentage of PKC inhibition for each **Ro 31-8220** concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC₅₀ value.



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